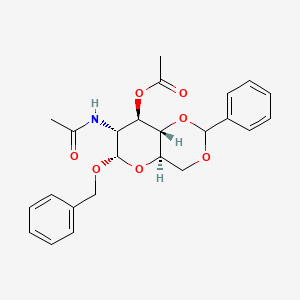

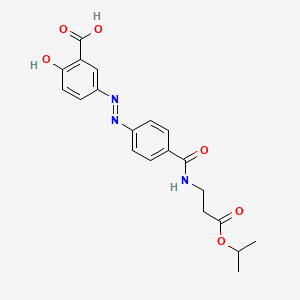

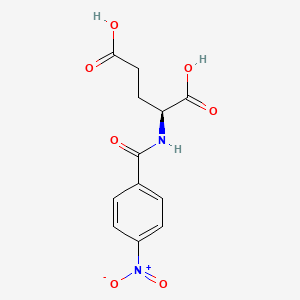

![molecular formula C₁₄H₂₂O₄ B1146438 (1R,5R,6R)-rel-5-(1-乙基丙氧基)-7-氧杂双环[4.1.0]庚-3-烯-3-羧酸乙酯 CAS No. 1217834-81-5](/img/no-structure.png)

(1R,5R,6R)-rel-5-(1-乙基丙氧基)-7-氧杂双环[4.1.0]庚-3-烯-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of organic chemicals characterized by complex structures involving cycloalkanes, ethers, and esters. Such compounds are of interest in various fields of chemistry and pharmacology due to their potential applications and unique properties.

Synthesis Analysis

The synthesis of complex esters often involves multi-step chemical reactions, including functional group transformations and the formation of cyclic structures. Key steps may involve esterification, cyclization, and the use of protecting groups to achieve the desired stereochemistry (Razzaghi-Asl et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their chemical behavior and potential applications. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling play essential roles in elucidating the structure and stereochemistry of complex organic molecules (Kutsumizu & Schlick, 2005).

Chemical Reactions and Properties

Esters and ethers within the molecule contribute to its reactivity and chemical properties. These functional groups can undergo reactions such as hydrolysis, oxidation, and various nucleophilic substitutions, impacting the compound's stability and reactivity (Barabanova et al., 1976).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and optical activity, are influenced by their molecular structure. Understanding these properties is crucial for their practical application and handling (Oh et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, stereochemistry, and reactivity towards various reagents, are determined by the functional groups present in the molecule. These properties are essential for predicting the behavior of the compound in chemical reactions and in biological systems (Sevostyanova & Batashev, 2023).

科学研究应用

合成和化学反应性

与指定的酯类似的双环化合物在合成化学中至关重要,可用作复杂化学合成中的中间体。例如,Elinson 等人(2006 年)展示了 3-取代的 2,2-二氰基环丙烷-1,1-二羧酸酯的立体选择性电催化环化,以高效率生成双环化合物。这一过程强调了双环酯在合成具有精确立体化学控制的新型化合物中的潜力 (Elinson、Fedukovich、Starikova、Vereshchagin、Belyakov、Gorbunov 和 Nikishin,2006)。

药物中间体合成

双环酯在药物中间体的合成中起着至关重要的作用。Puppala、Subbaiah 和 Maheswaramma(2022 年)开发了一种方法,用于检测和定量奥司他韦磷酸盐(一种广泛使用的抗病毒药物)中的遗传毒性杂质的超痕量水平。这项研究突出了双环化合物在确保药物产品纯度和功效方面的重要性 (Puppala、Subbaiah 和 Maheswaramma,2022)。

材料科学应用

在材料科学中,双环化合物因其在创造新型材料方面的潜力而受到探索。Shin、Kawaue、Okamura 和 Shirai(2004 年)合成了含有热降解磺酸酯键的新型环氧交联剂,展示了双环酯在开发光交联和热可逆材料中的用途,这些材料可用于智能涂层和粘合剂 (Shin、Kawaue、Okamura 和 Shirai,2004)。

先进合成方法

还开发了涉及双环化合物的先进合成方法,以提高反应效率。例如,Kwasek 等人(2019 年)探索了具有环丙基部分的溴酚衍生物的合成和生物学评估,展示了双环化合物在合成具有潜在治疗应用的生物活性分子的多功能性 (Boztaş、Taslimi、Yavari、Gulcin、Şahin 和 Menzek,2019)。

聚合物科学

在聚合物科学中,双环酯已用于开环复分解聚合(ROMP)中,以创建具有独特性质的聚合物。Kwasek 和 Bogdał(2014 年)通过 ROMP 从 7-氧杂双环[2.2.1]庚-5-烯-2,3-二羧酸二甲酯合成了聚合物,说明了双环化合物在设计功能性聚合物方面的潜力 (Kwasek 和 Bogdał,2014)。

未来方向

作用机制

Target of Action

It is noted as an intermediate of oseltamivir , which is a well-known antiviral medication used to treat and prevent influenza A and B .

Mode of Action

Given its relation to Oseltamivir, it may interact with viral neuraminidase, an enzyme on the surface of influenza viruses, and stop the virus from spreading within the body .

Biochemical Pathways

If it shares a similar mechanism with Oseltamivir, it might interfere with the viral neuraminidase enzyme, preventing the release of progeny viruses from infected cells .

Result of Action

If it acts similarly to Oseltamivir, it could potentially inhibit the spread of the influenza virus within the body .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester' involves the conversion of a starting material to an intermediate, which is then further reacted to obtain the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of an ethyl ester group.", "Starting Materials": [ "4-penten-1-ol", "ethyl propionate", "sodium hydride", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl iodide" ], "Reaction": [ "4-penten-1-ol is protected as its acetate derivative using acetic anhydride and sulfuric acid.", "The resulting acetate is treated with sodium bicarbonate to obtain the corresponding alcohol.", "The alcohol is reacted with sodium hydride in tetrahydrofuran to form the corresponding sodium alkoxide.", "Ethyl propionate is added to the reaction mixture to form the bicyclic ring system via a Michael addition reaction.", "The resulting intermediate is treated with magnesium sulfate to remove any water present.", "The intermediate is then reacted with ethyl iodide to introduce the ethyl ester group and obtain the final product." ] } | |

CAS 编号 |

1217834-81-5 |

分子式 |

C₁₄H₂₂O₄ |

分子量 |

254.32 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。